molecular formula C11H13N5O2S B4778820 2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide

2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide

Cat. No. B4778820
M. Wt: 279.32 g/mol
InChI Key: RSTVRLVBFIBKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazole derivative that has been synthesized using specific methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. The compound has also been shown to have antimicrobial properties.
Biochemical and physiological effects:
Studies have shown that 2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide has various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the growth of certain microbial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. The limitations include the lack of understanding of the compound's mechanism of action and its potential toxicity.

Future Directions

There are several future directions for the research of 2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide. These include further studies on the compound's mechanism of action, optimization of the synthesis method, and exploration of its potential applications in other fields of research. Additionally, the compound's potential toxicity and side effects need to be further investigated. The development of new derivatives of the compound with improved properties is also an area of future research.
Conclusion:
In conclusion, 2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has shown promising results in various fields of research. The compound has been synthesized using specific methods and has been studied extensively for its potential applications in cancer treatment, inflammation, and microbial infections. The compound's mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. However, the compound's high purity and yield make it an attractive option for lab experiments, and its potential applications in various fields of research make it an area of interest for future studies.

Scientific Research Applications

2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential applications in various fields of research. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-3-4-13-11-15-9(12)8(19-11)10(17)14-7-5-6(2)16-18-7/h3,5H,1,4,12H2,2H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTVRLVBFIBKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=C(N=C(S2)NCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(allylamino)-4-amino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide

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